[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-cyano-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-3-6(4-9(15)16)1-2-7(8)5-14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQXJRYBROSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a phenyl ring, followed by the addition of an acetic acid moiety. One common method involves the reaction of 4-cyano-3-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the acetic acid group. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using automated equipment. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The use of advanced technologies and optimized reaction conditions helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functional derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of substituted phenyl derivatives .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid exhibit significant anticancer properties. For instance, studies involving related compounds have demonstrated their ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study evaluated a series of bicalutamide analogues, including those with the cyano group, which displayed enhanced antiproliferative activity against prostate cancer cell lines (22Rv1, DU-145, LNCaP, VCap). The compound exhibited an IC50 value of approximately 6.59 µM in 22Rv1 cells, indicating its potential as a therapeutic agent in cancer treatment .
Selective Androgen Receptor Modulators (SARMs)
This compound derivatives have been investigated for their role as selective androgen receptor modulators. These compounds can selectively activate androgen receptors, which are crucial in various physiological processes.
Case Study : The compound S-23, a derivative of this compound, was characterized for its pharmacological effects in male rats. It demonstrated a high binding affinity and was effective in suppressing luteinizing hormone levels while promoting muscle growth and reducing fat mass .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Compounds with cyano groups are known to interact with key enzymes involved in metabolic pathways associated with cancer and other diseases.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Activity | Reference |
|---|---|---|---|
| S-23 | Androgen Receptor | Full agonist (IC50 = 1.7 nM) | |
| Bicalutamide Analogues | Various Cancer Cell Lines | IC50 = 6.59 µM (22Rv1) |
The biological activity of this compound derivatives has been extensively studied. Their structural features contribute to various biological activities including anticancer effects and enzyme inhibition.
Mechanistic Insights
Research into the mechanism of action reveals that compounds containing the trifluoromethyl group can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Mechanism of Action
The mechanism of action of [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid depends on its specific application and the target molecules it interacts withFor example, the cyano group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties .
Comparison with Similar Compounds
- [4-Cyano-3-(trifluoromethyl)phenyl]isothiocyanate
- [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid
- [4-Cyano-3-(trifluoromethyl)phenyl]acetamide
Uniqueness: [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both cyano and trifluoromethyl groups on the phenyl ring, which impart distinct chemical properties.
Biological Activity
[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid (C10H6F3NO2) is an organic compound noted for its unique trifluoromethyl and cyano functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological systems.
- Molecular Formula : C10H6F3NO2
- Molecular Weight : 233.16 g/mol
- Functional Groups : Carboxylic acid, cyano, trifluoromethyl
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Its structural features contribute to its reactivity and biological efficacy.
Antimicrobial Activity
Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, the incorporation of a trifluoromethyl group has been linked to increased potency against various pathogens, including bacteria and fungi .
Antitumor Activity
The compound has been evaluated for its potential antitumor effects. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cell growth and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoromethyl-containing compounds, including this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower compared to non-fluorinated analogs, indicating enhanced efficacy due to the trifluoromethyl group .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 5 | 10 |
| Non-fluorinated analog | 20 | 40 |
Case Study 2: Antitumor Activity
In a recent investigation into the antitumor properties of this compound, researchers found that it inhibited the growth of human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways crucial for pathogen survival.
- Modulation of Cell Signaling : It influences various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid?
- Methodology :
- Step 1 : Start with bromoacetic acid tert-butyl ester as a precursor. React with intermediates such as (4aR)-configured carboxamide derivatives under coupling conditions (e.g., Pd catalysis or nucleophilic substitution) .
- Step 2 : Use HPLC (C18 column, acetonitrile/water gradient) for purification, with retention time ~1.23 minutes under SQD-FA05 conditions .
- Step 3 : Confirm purity via LCMS (observed m/z 757 [M+H]+ for intermediates) and compare with reference data from NIST Chemistry WebBook for structural analogs .
Q. How to characterize this compound using spectroscopic techniques?
- NMR Analysis :
- ¹H NMR : Expect aromatic proton signals at δ 7.5–8.2 ppm (substituted phenyl ring) and a singlet for the acetic acid moiety (δ ~3.7 ppm).
- ¹⁹F NMR : A singlet at δ ~-60 ppm confirms the trifluoromethyl group .
Advanced Research Questions
Q. How to resolve contradictions in NMR data caused by the trifluoromethyl group’s electron-withdrawing effects?
- Challenge : The -CF₃ group deshields adjacent protons, causing unexpected splitting or shifts.
- Solutions :
- Use deuterated DMSO-d₆ or CDCl₃ to minimize solvent interference .
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals .
- Compare with analogs like 4-(Trifluoromethyl)phenylacetic acid (δ ~79–81°C melting point) to validate assignments .
Q. What strategies mitigate byproduct formation during cyano-group introduction?
- Optimization :
- Temperature Control : Maintain reactions at 0–5°C to suppress nitrile hydrolysis .
- Catalyst Screening : Test Pd/Cu systems for cyanation efficiency. For example, use Knoevenagel condensation for acetic acid side-chain attachment .
- Purification : Employ preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to separate polar byproducts .
Q. How to address polymorphic variability in crystallized this compound?
- Crystallization Studies :
- Screen solvents (e.g., ethanol, acetone) under varying temperatures to isolate stable polymorphs .
- Use X-ray diffraction (XRPD) to compare with known polymorphs of related compounds (e.g., (R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-propionamide derivatives) .
Data Interpretation and Validation
Q. How to validate conflicting LCMS results for intermediates in multi-step syntheses?
- Troubleshooting :
- Ion Suppression : Add formic acid (0.1%) to enhance ionization of the acetic acid moiety .
- Contaminant Identification : Cross-reference with ChemNet’s [4-Fluoro-3-(trifluoromethyl)phenyl]acetic acid data (CAS 220227-47-4) to rule out fluorinated impurities .
Q. What analytical methods distinguish this compound from its nitro-substituted analogs?
- Differentiation :
- IR Spectroscopy : Look for CN stretch at ~2240 cm⁻¹ (absent in nitro derivatives like 2-[4-nitro-3-(trifluoromethyl)phenyl]acetic acid) .
- HPLC Retention Times : Compare with nitro analogs (e.g., 4-nitro-2-[3-(trifluoromethyl)phenyl]benzoic acid) under identical gradient conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
